Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate
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Overview
Description
Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate is an organic compound with a complex structure that includes an amino group, a sulfonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate typically involves multiple steps. One common method is the reaction of 4-aminophenyl sulfone with an appropriate ester derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminophenylacetate
- Methyl 4-aminobenzoylacetate
- Methyl 4-ethoxybenzoate
Uniqueness
Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate is unique due to the presence of both an amino group and a sulfonyl group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
51688-31-4 |
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Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate |
InChI |
InChI=1S/C15H16N2O4S/c1-21-15(18)10-17-12-4-8-14(9-5-12)22(19,20)13-6-2-11(16)3-7-13/h2-9,17H,10,16H2,1H3 |
InChI Key |
QNGZEEFSBJSFMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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